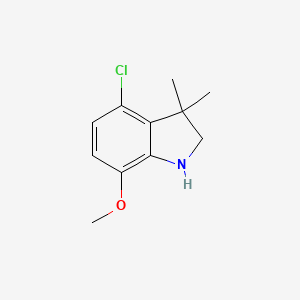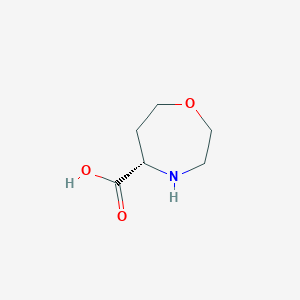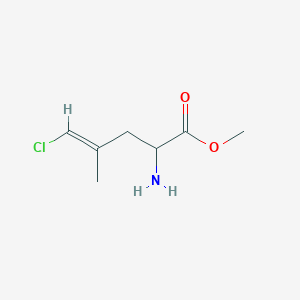![molecular formula C7H9F3N4 B13069201 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which significantly reduces reaction times and improves yields. The use of microwave irradiation in the Suzuki–Miyaura cross-coupling reaction has been shown to be highly efficient, providing access to a wide range of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for arylation at the C-3 position.
Common Reagents and Conditions:
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, microwave irradiation.
Nucleophilic Substitution: PyBroP, amines, thiols.
Major Products:
3,5-Diarylated Derivatives: These derivatives are obtained through sequential cross-coupling reactions.
Monosubstituted Derivatives: Formed through nucleophilic substitution at the C-5 position.
Applications De Recherche Scientifique
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent and has been evaluated for its inhibitory activity against monoamine oxidase B, a target in neurodegenerative disorders.
Biological Research: Its derivatives have been studied for their antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic activities.
Industrial Applications: The compound’s stability and lipophilicity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase B is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 5-Alkynylpyrazolo[1,5-a]pyrimidines
Comparison: Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability . This makes it a more attractive candidate for drug development, particularly for targeting neurodegenerative disorders and inflammatory conditions .
Propriétés
Formule moléculaire |
C7H9F3N4 |
|---|---|
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2,11H2 |
Clé InChI |
QQAKKPXDHUKBMU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=NN2C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


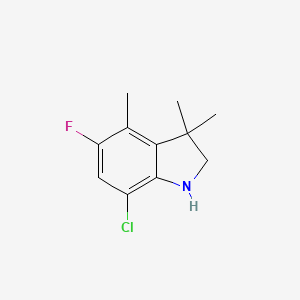
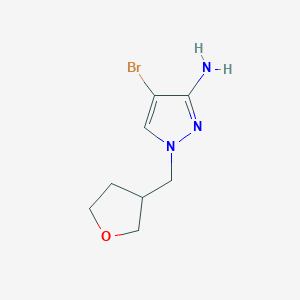
![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
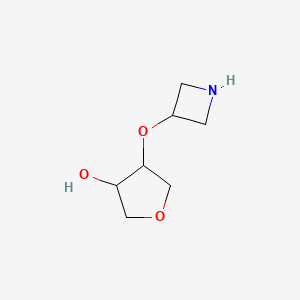
![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)

